molecular formula C22H15N3O4 B5183441 4-[5-(4-nitrophenyl)-4-phenyl-1H-imidazol-2-yl]benzoic acid

4-[5-(4-nitrophenyl)-4-phenyl-1H-imidazol-2-yl]benzoic acid

Cat. No.: B5183441
M. Wt: 385.4 g/mol
InChI Key: NBCAPDPSLHORBS-UHFFFAOYSA-N
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Description

4-[5-(4-nitrophenyl)-4-phenyl-1H-imidazol-2-yl]benzoic acid is a complex organic compound that features a benzoic acid moiety linked to an imidazole ring, which is further substituted with nitrophenyl and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[5-(4-nitrophenyl)-4-phenyl-1H-imidazol-2-yl]benzoic acid typically involves multi-step organic reactions. One common method is the condensation of 4-nitrobenzaldehyde with benzil in the presence of ammonium acetate to form the imidazole ring. This intermediate is then subjected to further reactions to introduce the benzoic acid moiety.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The nitrophenyl group can undergo reduction to form amino derivatives.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The phenyl and nitrophenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Halogenating agents like bromine or chlorinating agents.

Major Products:

    Reduction: 4-[5-(4-aminophenyl)-4-phenyl-1H-imidazol-2-yl]benzoic acid.

    Substitution: Various halogenated derivatives depending on the substituent introduced.

Scientific Research Applications

4-[5-(4-nitrophenyl)-4-phenyl-1H-imidazol-2-yl]benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential as a pharmacophore in drug design.

    Industry: Could be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-[5-(4-nitrophenyl)-4-phenyl-1H-imidazol-2-yl]benzoic acid is largely dependent on its interaction with biological targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition studies. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components.

Comparison with Similar Compounds

    4-[5-(4-aminophenyl)-4-phenyl-1H-imidazol-2-yl]benzoic acid: A reduced form with an amino group instead of a nitro group.

    4-[5-(4-chlorophenyl)-4-phenyl-1H-imidazol-2-yl]benzoic acid: A halogenated derivative.

Properties

IUPAC Name

4-[5-(4-nitrophenyl)-4-phenyl-1H-imidazol-2-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15N3O4/c26-22(27)17-8-6-16(7-9-17)21-23-19(14-4-2-1-3-5-14)20(24-21)15-10-12-18(13-11-15)25(28)29/h1-13H,(H,23,24)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBCAPDPSLHORBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(NC(=N2)C3=CC=C(C=C3)C(=O)O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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